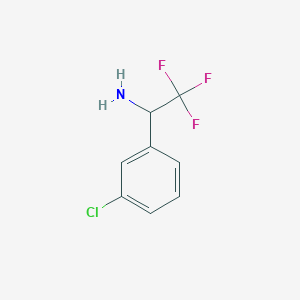

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

Description

BenchChem offers high-quality 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKRJAXYSCHDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670314 | |

| Record name | 1-(3-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-66-7 | |

| Record name | 3-Chloro-α-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886368-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the chiral molecule 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine, a compound of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synergistic application of modern analytical techniques. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a logical and self-validating workflow. Furthermore, this guide addresses the critical aspect of stereochemistry through a detailed protocol for enantiomeric resolution using Chiral High-Performance Liquid Chromatography (HPLC). The causality behind each experimental choice is explained, ensuring a deep understanding of the entire analytical process, from sample preparation to final structural confirmation.

Introduction: The Significance of Precise Structural Determination

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a compound like 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine, which possesses a stereocenter, the spatial arrangement of its atoms can drastically alter its pharmacological and toxicological properties. Therefore, unambiguous confirmation of its constitution, connectivity, and stereochemistry is a cornerstone of any research and development program. This guide eschews a rigid, templated approach, instead presenting a narrative that mirrors the logical progression of a scientific investigation, ensuring that each step builds upon the last to construct a complete and validated molecular picture.

The Analytical Blueprint: A Multi-technique Approach

The elucidation of a novel or synthesized molecule is rarely accomplished with a single analytical technique. Instead, a confluence of methods provides orthogonal data points, leading to a robust and irrefutable structural assignment. Our approach is a sequential and logical workflow, ensuring that the information gleaned from one technique informs and refines the interpretation of the next.

Caption: Workflow for the structure elucidation of 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine.

Foundational Analysis: Functional Group Identification via FTIR Spectroscopy

The first step in our analytical journey is to identify the key functional groups present in the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is an ideal technique for this purpose, providing a rapid and non-destructive "molecular fingerprint."

The Rationale Behind FTIR

By passing infrared radiation through a sample of 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine, we can observe the absorption of energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. This allows for the direct identification of characteristic functional groups.

Predicted FTIR Spectral Data

The following table summarizes the expected absorption bands for our target molecule.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3300 (two bands) | Medium-Weak |

| Primary Amine (N-H) | Scissoring (Bend) | 1650-1580 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1600-1450 | Medium |

| C-Cl | Stretch | 800-600 | Strong |

| C-F (in CF₃) | Stretch | 1350-1150 (strong, broad) | Strong |

| C-N | Stretch | 1335-1250 | Medium |

These predictions are based on established correlation tables for organic functional groups.[1][2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the liquid 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of two distinct N-H stretching bands would be a strong indicator of a primary amine.[5]

Unveiling the Molecular Mass and Elemental Composition: Mass Spectrometry

With the functional groups identified, the next logical step is to determine the molecular weight and elemental composition of the molecule. Mass spectrometry (MS) is the definitive technique for this purpose.

The Logic of Mass Spectrometry in this Context

In the mass spectrometer, molecules of 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine are ionized and then separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

A key feature for this particular molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[6][7] This results in a characteristic isotopic pattern in the mass spectrum, with a molecular ion peak (M⁺) and a smaller peak at M+2, providing a powerful diagnostic tool for the presence of chlorine.

Predicted Mass Spectrum and Fragmentation Pattern

The expected molecular weight of C₈H₇ClF₃N is 209.02 g/mol . The mass spectrum will exhibit a molecular ion peak at m/z 209 and an M+2 peak at m/z 211 with an intensity of approximately one-third of the M⁺ peak.

The fragmentation pattern provides further structural information. Common fragmentation pathways for amines involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).[8]

Caption: A plausible fragmentation pathway for 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, the characteristic M+2 isotopic pattern for chlorine, and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Assembling the Molecular Jigsaw: Multinuclear NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and the influence of the fluorine and chlorine atoms.

The Synergy of ¹H, ¹³C, and ¹⁹F NMR

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The presence of the trifluoromethyl group will have a significant effect on the chemical shift of the adjacent carbon.

-

¹⁹F NMR: As ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it is a highly sensitive nucleus for NMR.[9][10][11][12][13] The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.2-7.5 | m | - | Aromatic protons |

| ¹H | ~4.5 | q | ~7 | Methine proton (CH) |

| ¹H | ~2.0 | br s | - | Amine protons (NH₂) |

| ¹³C | ~125-135 | - | - | Aromatic carbons |

| ¹³C | ~124 | q | ~280 | Trifluoromethyl carbon (CF₃) |

| ¹³C | ~60 | q | ~30 | Methine carbon (CH) |

| ¹⁹F | ~ -75 | d | ~7 | Trifluoromethyl fluorines (CF₃) |

Chemical shift predictions are based on empirical data and computational models.[14][15][16][17][18][19][20][21][22][23][24][25][26][27] The quartet multiplicity of the methine proton in ¹H NMR is due to coupling with the three equivalent fluorine atoms of the trifluoromethyl group. The doublet in the ¹⁹F NMR is due to coupling with the methine proton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum.

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Resolving the Mirror Image: Chiral HPLC

The final and crucial step in the complete structure elucidation of 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine is the separation and analysis of its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this task.[28][29][30][31][32]

The Imperative of Chiral Separation

Since the two enantiomers can have different biological activities, it is essential to be able to separate them to study their individual properties and to ensure the enantiomeric purity of a final product. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[33][34][35][36]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, as these have broad applicability.

-

Mobile Phase Screening:

-

Normal Phase: Begin with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). The addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape for basic analytes.[37]

-

Reversed Phase: If normal phase is unsuccessful, screen with a mobile phase of acetonitrile and water or methanol and water, with a suitable buffer.

-

-

Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

-

Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Quantification: The relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee) of a sample.

Caption: Principle of chiral HPLC for the separation of enantiomers.

Conclusion: A Validated Structural Assignment

By systematically applying FTIR, MS, and multinuclear NMR spectroscopy, we have established the functional groups, molecular weight, elemental composition, and atomic connectivity of 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine. The final step of chiral HPLC allows for the resolution and quantification of its enantiomers. This comprehensive, multi-technique approach provides a self-validating and unambiguous elucidation of the complete molecular structure, a critical foundation for any further research or development involving this compound.

References

-

Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. [Link]

-

How can you identify the presence of halogens using mass spectrometry?. (n.d.). TutorChase. [Link]

-

Chiral Chromatography. (2020). Chemistry LibreTexts. [Link]

-

The detection and identification of unknown halogenated compounds in environmental samples. (n.d.). PubMed. [Link]

-

Chiral column chromatography. (n.d.). Wikipedia. [Link]

-

Chiral chromatography. (2022). Chiralpedia. [Link]

-

Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.). PubMed. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). ResearchGate. [Link]

-

The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies. [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]

-

Amine infrared spectra. (n.d.). University of Calgary. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PubMed. [Link]

-

IR: amines. (n.d.). University of Colorado Boulder. [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

-

Mass spectrometry identification of halogen compounds. (n.d.). ResearchGate. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). RSC Publishing. [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd.. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PubMed. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022). ChemRxiv. [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). PubMed. [Link]

-

A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds.. (2021). Imperial College London. [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing. [Link]

-

NMR Predictor. (n.d.). Chemaxon Docs. [Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Huddersfield Repository. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. [Link]

-

Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

-

KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF Public Access Repository. [Link]

-

Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (n.d.). SciSpace. [Link]

-

How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap Eureka. [Link]

-

Starting Guide to NMRPredict Desktop. (2010). Mestrelab Resources. [Link]

-

Chiral Separation Using SFC and HPLC. (2016). SHIMADZU CORPORATION. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). NREL. [Link]

-

FTIR analysis of functional groups.. (n.d.). ResearchGate. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). PubMed. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

-

Predict all NMR spectra. (n.d.). NMRDB.org. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. tutorchase.com [tutorchase.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jeolusa.com [jeolusa.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 13. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. | Imperial College London [data.hpc.imperial.ac.uk]

- 18. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. docs.chemaxon.com [docs.chemaxon.com]

- 20. CASPRE [caspre.ca]

- 21. Visualizer loader [nmrdb.org]

- 22. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 23. Starting Guide to NMRPredict Desktop - Mestrelab Resources [mestrelab.com]

- 24. acdlabs.com [acdlabs.com]

- 25. docs.nrel.gov [docs.nrel.gov]

- 26. Visualizer loader [nmrdb.org]

- 27. Visualizer loader [nmrdb.org]

- 28. microbenotes.com [microbenotes.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 31. Chiral chromatography – Chiralpedia [chiralpedia.com]

- 32. The Secrets to Mastering Chiral Chromatography [rotachrom.com]

- 33. phx.phenomenex.com [phx.phenomenex.com]

- 34. shimadzu.com [shimadzu.com]

- 35. mdpi.com [mdpi.com]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine (CAS 886368-66-7)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine, a specialized chemical intermediate. It delves into its physicochemical properties, representative synthesis, analytical characterization, applications in modern drug discovery, and essential safety protocols. The guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to effectively utilize this compound in their work.

Section 1: Core Compound Specifications and Properties

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is a chiral amine featuring key structural motifs that are highly valued in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the 3-chlorophenyl ring provides a common vector for exploring structure-activity relationships (SAR). It is crucial to distinguish between the racemic mixture and its individual enantiomers, which may possess distinct biological activities.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Chemical Name | 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine | [1] |

| CAS Number | 886368-66-7 (Racemate) | [1][2] |

| Molecular Formula | C₈H₇ClF₃N | [2] |

| Molecular Weight | 209.60 g/mol | [1] |

| Typical Purity | ≥95% | [1][2] |

| Related CAS | 1212224-82-2 ((S)-enantiomer) | [3] |

| 1228879-10-4 (HCl Salt) | [4] | |

| 1391426-98-4 ((S)-enantiomer HCl) | [5] | |

| Appearance | The related hydrochloride salt is a white to light yellow crystalline powder. | [6][7] |

| Storage | Store at room temperature in a dry, cool, and well-ventilated area. | [8][9] |

Section 2: Representative Synthesis and Purification

While specific, proprietary synthesis methods may vary, a plausible and common approach for producing chiral trifluoroethylamines involves the asymmetric reduction of a corresponding trifluoromethyl ketimine. This process provides a reliable pathway to the desired enantiomerically-enriched product.

Caption: Representative synthetic workflow for 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine.

Step-by-Step Synthesis Protocol (Representative)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Synthesis of the Ketimine Intermediate:

-

To a solution of 3-chloro-α,α,α-trifluoroacetophenone in an appropriate solvent (e.g., toluene), add an ammonia source, such as ammonium acetate.

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water and drive the formation of the corresponding N-unsubstituted trifluoromethyl ketimine. The progress is monitored by TLC or GC-MS until the starting ketone is consumed.

-

Causality: The removal of water is critical to shift the equilibrium towards the formation of the imine, ensuring a high yield of the necessary intermediate for the subsequent asymmetric reduction.

-

-

Asymmetric Reductive Amination:

-

In a separate, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the crude ketimine intermediate in a non-polar solvent like toluene.

-

Add a suitable chiral catalyst, such as a binol-derived phosphoric acid, followed by a mild reducing agent like a Hantzsch ester.

-

Stir the reaction at a controlled temperature (e.g., 40-60 °C) for 24-48 hours. The reaction's enantiomeric excess (e.e.) and conversion should be monitored using chiral HPLC.

-

Causality: The chiral phosphoric acid catalyst creates a chiral environment around the imine, directing the hydride transfer from the Hantzsch ester to one face of the C=N double bond, thereby establishing the desired stereocenter.

-

-

Workup and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes to isolate the pure amine.

-

Causality: The basic wash removes the acidic catalyst, and column chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

-

Section 3: Analytical Characterization Workflow

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final compound. A multi-step approach combining chromatographic and spectroscopic methods is standard.

Caption: Standard analytical workflow for compound characterization.

Protocol: Purity and Identity Verification by LC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~10 µg/mL in the mobile phase.

-

Instrumentation: Use a high-performance liquid chromatography system coupled to a mass spectrometer (e.g., an electrospray ionization time-of-flight (ESI-TOF) instrument).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

-

Analysis: Inject the sample and acquire data. Verify the retention time and confirm the mass of the protonated molecular ion [M+H]⁺, which should correspond to the calculated exact mass of the compound. Purity is estimated by the peak area percentage.

Section 4: Applications in Drug Discovery

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is not typically an active pharmaceutical ingredient (API) itself but serves as a critical building block. Its utility is particularly prominent in the synthesis of complex molecules for targeted therapies, such as targeted protein degraders.

Role as a Building Block in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound can serve as a key fragment in the synthesis of the target-binding ligand.

Caption: Mechanism of action for a PROTAC utilizing the chemical scaffold.

In this context, the 3-chlorophenyl group might interact with a hydrophobic pocket of the target protein, while the chiral amine provides a crucial vector for attaching the linker, ensuring the correct spatial orientation for forming the ternary complex (Target Protein-PROTAC-E3 Ligase).

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Adherence to safety protocols ensures the protection of laboratory personnel.[1]

Table 2: GHS Hazard Information

| Hazard Class | GHS Statement | Description |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Respiratory Irrit. | H335 | May cause respiratory irritation.[1] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.[9]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[8]

-

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]

References

-

(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine Hydrochloride | AMERICAN ELEMENTS. (n.d.). Retrieved January 5, 2026, from [Link]

-

ANALYTICAL METHOD SUMMARIES. (2022, November 7). Retrieved January 5, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9). Retrieved January 5, 2026, from [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped... - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

-

1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride. (n.d.). Retrieved January 5, 2026, from [Link]

- CN105906513A - Preparation method of trifluoroethylamine - Google Patents. (n.d.).

-

Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 - Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Retrieved January 5, 2026, from [Link]

-

2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PubMed. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2045–2054. Retrieved from [Link]

-

1-(3-Chlorophenyl)-2, 2, 2-trifluoroethylamine, min 95%, 1 gram. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. 886368-66-7 Cas No. | 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine | Apollo [store.apolloscientific.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanaMine | 1212224-82-2 [amp.chemicalbook.com]

- 4. 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | CAS:1228879-10-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. americanelements.com [americanelements.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine, a chiral amine of significant interest in medicinal chemistry and drug development. The document elucidates the primary synthetic strategies, focusing on the asymmetric reductive amination of the key intermediate, 3'-chloro-2,2,2-trifluoroacetophenone. It offers a detailed examination of the synthesis of this precursor, outlines a state-of-the-art catalytic method for the asymmetric amination, and discusses the critical aspects of purification and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of fluorinated molecules and the development of novel therapeutics.

Introduction

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF3) is a particularly valued substituent in drug design. Consequently, the development of efficient and stereoselective methods for the synthesis of trifluoromethyl-containing chiral amines is of paramount importance. 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine represents a key building block in this context, offering a versatile scaffold for the construction of more complex molecular architectures. This guide details the most logical and scientifically sound pathways for its preparation, emphasizing asymmetric synthesis to yield enantiomerically enriched products.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine, points to 3'-chloro-2,2,2-trifluoroacetophenone as the immediate precursor. This ketone can be converted to the desired amine via reductive amination. The synthesis of the ketone itself can be approached through several established methods, primarily involving the acylation of a 3-chlorophenyl derivative.

Caption: Retrosynthetic analysis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine.

Part 1: Synthesis of the Key Precursor: 3'-chloro-2,2,2-trifluoroacetophenone

The synthesis of 3'-chloro-2,2,2-trifluoroacetophenone (CAS 321-31-3) is a critical first step. Two primary and reliable methods are presented here.

Method A: Grignard Reaction with a Trifluoroacetylating Agent

This classic approach involves the reaction of a Grignard reagent, derived from a 3-chlorohalobenzene, with a suitable trifluoroacetylating agent.

Reaction Scheme:

Caption: Synthesis of the ketone precursor via a Grignard reaction.

Experimental Protocol (Adapted from analogous preparations):

-

Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq.) under an inert atmosphere (e.g., Argon), add a solution of 3-chlorobromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, add the remaining 3-chlorobromobenzene solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). To this, add a solution of trifluoroacetic anhydride (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature slowly and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Method B: Friedel-Crafts Acylation

An alternative route involves the Friedel-Crafts acylation of chlorobenzene. However, this method can lead to isomeric mixtures and may require more stringent reaction conditions. A more modern and selective approach utilizes a palladium-catalyzed cross-coupling reaction. For the purpose of this guide, we will focus on a more direct laboratory-scale synthesis.

Part 2: Asymmetric Reductive Amination

The conversion of 3'-chloro-2,2,2-trifluoroacetophenone to 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is most effectively achieved through reductive amination. For the synthesis of an enantiomerically enriched product, an asymmetric approach is essential. A highly efficient method utilizes a ruthenium catalyst with a chiral phosphine ligand.[1]

Reaction Scheme:

Caption: Asymmetric reductive amination of the ketone precursor.

Experimental Protocol (Adapted from J. Am. Chem. Soc. 2018, 140, 6, 2024–2027): [1]

-

Catalyst Preparation: In a glovebox, a mixture of [Ru(cod)(2-methylallyl)2] (0.5 mol %) and C3-TunePhos (0.55 mol %) in degassed solvent (e.g., methanol or 2,2,2-trifluoroethanol) is stirred at room temperature for 30 minutes.

-

Reaction Setup: To a reaction vessel, add 3'-chloro-2,2,2-trifluoroacetophenone (1.0 eq.), ammonium acetate (NH4OAc) (5.0 eq.), and the pre-formed catalyst solution.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with H2 (typically 50-80 atm). Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 24-48 hours.

-

Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude amine can be purified by flash column chromatography on silica gel. To prevent tailing of the basic amine on the acidic silica gel, it is often advantageous to add a small amount of a volatile base, such as triethylamine (e.g., 1-2%), to the eluent system (e.g., hexane/ethyl acetate).[2] Alternatively, specialized amine-functionalized silica gel can be used.[2] For chiral separation and analysis, HPLC or SFC with a chiral stationary phase is recommended.[3][4]

Table 1: Representative Reaction Parameters for Asymmetric Reductive Amination

| Parameter | Condition | Rationale |

| Catalyst | [Ru(cod)(2-methylallyl)2] / C3-TunePhos | Provides high enantioselectivity for the reduction of the in situ formed imine. |

| Amine Source | Ammonium Acetate (NH4OAc) | Serves as a convenient and readily available source of ammonia. |

| Reductant | Hydrogen Gas (H2) | A clean and efficient reducing agent. |

| Solvent | Methanol or 2,2,2-Trifluoroethanol | Polar protic solvents that are suitable for hydrogenation reactions. |

| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |

| Pressure | 50-80 atm | Higher pressure of H2 increases the rate of hydrogenation. |

Part 3: Characterization

The structural confirmation of the final product, 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine (CAS 886368-66-7), is crucial.[5][6] The following spectroscopic techniques are essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Expected signals include those for the aromatic protons, the methine proton adjacent to the amine and trifluoromethyl group, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.[7]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal, likely a doublet due to coupling with the adjacent methine proton, is expected for the CF3 group.[8][9]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass-to-charge ratio.

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC):

To determine the enantiomeric excess (e.e.) of the synthesized chiral amine, analysis on a chiral stationary phase is necessary. A variety of chiral columns are commercially available that can effectively separate the enantiomers.[3][4][10]

Conclusion

The synthesis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is a multi-step process that hinges on the successful preparation of the key intermediate, 3'-chloro-2,2,2-trifluoroacetophenone, and its subsequent stereoselective conversion to the target amine. The asymmetric reductive amination using a ruthenium/chiral phosphine catalytic system represents a state-of-the-art approach, offering high yields and excellent enantioselectivities. Careful purification and thorough spectroscopic characterization are imperative to ensure the identity and purity of the final product. This guide provides a robust framework for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(10), 2875–2884.

- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

-

(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine Hydrochloride. (n.d.). American Elements. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). PubMed Central. Retrieved from [Link]

- Elvitegravir Intermediate Synthesis. (2014). Google Patents.

- Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative. (n.d.). Google Patents.

- Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024–2027.

- Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone. (n.d.). Google Patents.

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025). ResearchGate. Retrieved from [Link]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis. Retrieved from [Link]

-

13C NMR with 1H and 19F double decoupling. (n.d.). EPFL. Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. mdpi.com [mdpi.com]

- 7. epfl.ch [epfl.ch]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Enigmatic Mechanism: A Technical Guide to the Putative Action of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered basicity, offer a powerful toolkit for optimizing lead compounds. Within this context, the trifluoroethylamine moiety has garnered significant attention as a versatile structural motif. This guide delves into the putative mechanism of action of a specific exemplar, 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine, a compound situated at the intersection of bioisosteric replacement and enzyme inhibition. While direct pharmacological data on this precise molecule remains nascent, a robust hypothesis can be formulated based on the well-established principles of medicinal chemistry and the known bioactivity of structurally analogous compounds.

This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals. It will not only propose a scientifically grounded mechanism of action but also provide the experimental frameworks necessary to validate this hypothesis, thereby paving the way for future research and development.

Part 1: The Core Hypothesis - Bioisosterism and Enzyme Inhibition

The central hypothesis regarding the mechanism of action of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is that it functions as a bioisostere of an amide bond , enabling it to act as a competitive inhibitor of a specific class of enzymes, most notably proteases.

The Trifluoroethylamine Moiety as an Amide Isostere

An amide bond is a fundamental functional group in a vast array of biologically active molecules, including peptides and many small-molecule drugs. However, it is also susceptible to enzymatic hydrolysis by proteases, which can limit the metabolic stability and bioavailability of a drug candidate. Bioisosteric replacement is a strategy used to substitute a functional group with another that has similar steric and electronic properties but altered metabolic or physicochemical characteristics.[1][2]

The trifluoroethylamine group has emerged as a highly effective, hydrolysis-resistant bioisostere for the amide functional group.[3][4] Its key advantages include:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, enhancing the molecule's in vivo half-life.[5]

-

Geometric Mimicry: The geometry of the trifluoroethylamine moiety closely resembles that of a tetrahedral intermediate formed during amide bond hydrolysis, allowing it to fit into the active sites of proteases.[3]

-

Hydrogen Bonding Capacity: The nitrogen atom in the trifluoroethylamine group can still participate in crucial hydrogen bonding interactions with enzyme residues, similar to the amide it replaces.[5]

Proposed Target: Cathepsin K Inhibition

Based on compelling evidence from the literature, a prime putative target for 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is Cathepsin K , a cysteine protease. Research has demonstrated that replacing the P2-P3 amide bond in dipeptide inhibitors of Cathepsin K with a trifluoroethylamine group leads to a significant increase in potency and selectivity.[5][6]

Therefore, we propose that 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine acts as an inhibitor of Cathepsin K, or a related protease, by binding to its active site and mimicking the substrate's transition state. The 3-chlorophenyl group would likely occupy a specificity pocket within the enzyme, contributing to binding affinity and selectivity.

Part 2: Elucidating the Signaling Pathway and Experimental Validation

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure the trustworthiness of the results.

Proposed Signaling Pathway: Inhibition of Cathepsin K-Mediated Collagen Degradation

Cathepsin K is a key enzyme in bone resorption, where it degrades collagen, a major component of the bone matrix. By inhibiting Cathepsin K, 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine would be expected to block this process.

Caption: Proposed inhibition of Cathepsin K-mediated bone resorption.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine if 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine directly inhibits the enzymatic activity of recombinant human Cathepsin K.

Methodology:

-

Reagents and Materials:

-

Recombinant human Cathepsin K

-

Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

-

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine (test compound)

-

Known Cathepsin K inhibitor (e.g., Odanacatib) as a positive control

-

DMSO (vehicle control)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control) to triplicate wells.

-

Add 88 µL of assay buffer to each well.

-

Add 5 µL of recombinant Cathepsin K (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity (Excitation/Emission ~380/460 nm) at 1-minute intervals for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Outcome: A dose-dependent inhibition of Cathepsin K activity by the test compound, yielding a measurable IC₅₀ value.

Cellular Assay: Osteoclast-Mediated Bone Resorption

Objective: To assess the ability of the test compound to inhibit bone resorption in a cell-based model.

Methodology:

-

Reagents and Materials:

-

Osteoclast precursor cells (e.g., murine bone marrow macrophages)

-

RANKL and M-CSF to induce osteoclast differentiation

-

Bone-mimetic culture plates (e.g., Corning Osteo Assay Surface)

-

Cell culture medium (e.g., α-MEM with 10% FBS)

-

TRAP staining kit

-

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

-

Positive control (e.g., Alendronate)

-

Vehicle control (DMSO)

-

-

Procedure:

-

Plate osteoclast precursors on bone-mimetic plates and differentiate them into mature osteoclasts using RANKL and M-CSF for 4-6 days.

-

Treat the mature osteoclasts with various concentrations of the test compound, positive control, or vehicle control for 48 hours.

-

Remove the cells by treating with bleach solution.

-

Image the plates to visualize the resorption pits.

-

Quantify the total resorbed area per well using image analysis software.

-

In a parallel plate, perform TRAP staining to confirm osteoclast differentiation and assess cytotoxicity.

-

-

Data Analysis:

-

Calculate the percent inhibition of bone resorption for each concentration.

-

Determine the IC₅₀ for the inhibition of bone resorption.

-

Assess cell viability from the TRAP staining to rule out cytotoxicity as the cause of reduced resorption.

-

Expected Outcome: A reduction in the area of bone resorption in the presence of the test compound, indicating its ability to inhibit osteoclast function.

Target Engagement Assay: Thermal Shift Assay (TSA)

Objective: To confirm direct binding of the test compound to Cathepsin K.

Methodology:

-

Reagents and Materials:

-

Recombinant human Cathepsin K

-

SYPRO Orange dye

-

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

-

Buffer (e.g., PBS)

-

Real-time PCR instrument capable of performing a melt curve analysis

-

-

Procedure:

-

Prepare solutions of Cathepsin K with and without the test compound at various concentrations.

-

Add SYPRO Orange dye to each solution.

-

Aliquot the mixtures into a 96-well PCR plate.

-

Perform a melt curve analysis by gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of the SYPRO Orange dye.

-

-

Data Analysis:

-

The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

-

A positive shift in the Tm in the presence of the test compound indicates that it binds to and stabilizes the protein.

-

Plot the change in Tm (ΔTm) versus the compound concentration.

-

Expected Outcome: A concentration-dependent increase in the melting temperature of Cathepsin K in the presence of the test compound, providing evidence of direct target engagement.

Data Summary

| Assay | Parameter | Expected Result for 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine | Positive Control | Vehicle Control |

| In Vitro Enzyme Inhibition | IC₅₀ | < 10 µM | Known inhibitor IC₅₀ | No inhibition |

| Cellular Bone Resorption | IC₅₀ | < 20 µM | Inhibition | No inhibition |

| Thermal Shift Assay | ΔTm | > 2°C at 10x IC₅₀ | Significant ΔTm | No ΔTm |

Conclusion and Future Directions

The proposed mechanism of action for 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine as a bioisosteric mimic that inhibits Cathepsin K is a scientifically plausible hypothesis rooted in established principles of medicinal chemistry. The experimental protocols outlined in this guide provide a clear and robust pathway for validating this hypothesis.

Successful validation would position 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine and its analogs as promising starting points for the development of novel therapeutics for diseases characterized by excessive bone resorption, such as osteoporosis. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold, as well as pharmacokinetic and in vivo efficacy studies in relevant animal models.

References

-

Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Changzhou Kangmei Chemical Industry Co.,Limited. Link

-

2,2,2-Trifluoroethylamine hydrochloride. Chem-Impex. Link

-

Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. PubMed. Link

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH. Link

-

Nonclassic bioisosteric relationship between the amide (11) and trifluoroethylamine (12) subunits in the genesis of cathepsin K inhibitors. ResearchGate. Link

-

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine. Apollo Scientific. Link

-

Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. Link

-

3-CHLORO-4-(TRIFLUOROMETHYL)BENZYL AMINE Product Description. ChemicalBook. Link

-

(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine Hydrochloride. AMERICAN ELEMENTS. Link

-

The trifluoroethylamine function as peptide bond replacement. PubMed. Link

-

3-(Trifluoromethyl)benzylamine 98 2740-83-2. Sigma-Aldrich. Link

-

3-(Trifluoromethyl)benzylamine | C8H8F3N | CID 75962. PubChem. Link

-

1-(3-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYLAMINE. Alchem Pharmtech. Link

-

1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride. Ark Pharma Scientific Limited. Link

-

(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanaMine | 1212224-82-2. ChemicalBook. Link

-

(1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethylamine. Advanced ChemBlocks. Link

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Link

-

3-(Trifluoromethyl)benzyl chloride 97 705-29-3. Sigma-Aldrich. Link

-

3-(Trifluoromethyl)benzylamine | CAS 2740-83-2. SCBT. Link

-

Triflamides and Triflimides: Synthesis and Applications. MDPI. Link

-

Preparation method of trifluoroethylamine. Google Patents. Link

-

Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. ScienceDirect. Link

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 4. The trifluoroethylamine function as peptide bond replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

Abstract

This guide provides a comprehensive framework for the initial biological activity screening of the novel chemical entity, 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine (Compound ID: CPTFA). The presence of a trifluoromethyl group suggests potential for enhanced metabolic stability and bioavailability, making CPTFA a candidate for drug discovery programs.[1] This document outlines a multi-tiered screening cascade designed to efficiently profile the compound's cytotoxic effects, assess its activity across major drug target classes, and lay the groundwork for mechanism-of-action studies. We detail robust, self-validating protocols for cytotoxicity, phenotypic screening, and targeted assays for GPCRs, ion channels, and kinases. The causality behind experimental choices is explained to provide researchers with a logical and scientifically rigorous pathway from initial compound characterization to hit validation.

Introduction and Strategic Rationale

The process of bringing a new chemical entity from the bench to a potential therapeutic is a journey of systematic evaluation. The molecule 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine (CPTFA) presents structural motifs—a halogenated phenyl ring and a trifluoroethylamine side chain—that are prevalent in many biologically active compounds. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to favorably modulate pharmacokinetic properties such as metabolic stability and membrane permeability.[1]

However, without prior knowledge of its biological target, a broad yet systematic screening approach is required. A target-agnostic phenotypic screen can uncover unexpected activities, while hypothesis-driven, target-based assays can probe interactions with the most "druggable" protein families.[2][3][4]

Our proposed screening strategy is therefore structured as a cascade, a tiered system that enables rapid, informed decision-making.[5][6] This approach is designed to efficiently eliminate compounds with undesirable properties (e.g., high cytotoxicity), identify promising activities, and manage resources effectively by increasing assay complexity only for the most promising candidates.

The Screening Cascade Philosophy

The core principle of this guide is a three-tiered screening cascade. This structure ensures that foundational data is gathered first, informing the deployment of more resource-intensive assays later. It is an iterative process designed to build a comprehensive biological profile of CPTFA.

Caption: A three-tiered screening cascade for CPTFA.

Tier 1: Foundational Profiling

The initial tier serves two purposes: to identify any intrinsic cytotoxicity and to cast a wide, unbiased net for any observable cellular effects. This establishes a "therapeutic window"—a concentration range where the compound can be studied without causing non-specific cell death.[7][8]

Cytotoxicity Profiling

Causality: A cytotoxicity assay is the mandatory first step. It determines the concentration at which CPTFA is toxic to cells, ensuring that subsequent assays are performed at non-lethal concentrations. This prevents false positives that arise from general toxicity rather than specific target modulation.[7][9] We will use an ATP-based luminescence assay for its high sensitivity and compatibility with high-throughput screening.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Plating: Seed a panel of relevant cell lines (e.g., HEK293 for baseline, a cancer line like HeLa, and a more specialized line like SH-SY5Y for neuronal effects) into white, clear-bottom 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point serial dilution of CPTFA in DMSO, then dilute into culture medium to achieve final concentrations from 100 µM to 0.01 µM. The final DMSO concentration should not exceed 0.5%. Include vehicle (DMSO) control wells and no-cell (background) control wells.

-

Incubation: Add the compound dilutions to the cells and incubate for 48 hours at 37°C, 5% CO₂.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: After subtracting background, normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | CPTFA IC₅₀ (µM) |

| HEK293 | Human Embryonic Kidney | > 100 |

| HeLa | Human Cervical Cancer | 75.4 |

| SH-SY5Y | Human Neuroblastoma | 82.1 |

This table allows for a quick comparison of CPTFA's cytotoxic potency across different cell lineages.

High-Content Phenotypic Screening

Causality: While cytotoxicity assays provide a single endpoint, phenotypic screens capture a multiparametric view of a compound's effect on cell morphology.[2][10] This target-agnostic approach can reveal unexpected mechanisms of action by quantifying changes in hundreds of cellular features (e.g., nuclear size, mitochondrial texture, cytoskeletal arrangement).[3][4]

Caption: Workflow from phenotypic screening to target hypothesis.

Protocol: Cell Painting Assay (Conceptual Workflow)

-

Cell Culture and Treatment: Plate U-2 OS cells (a common cell painting model) in 384-well imaging plates. Treat with CPTFA at 3-4 non-toxic concentrations (e.g., 1, 5, 25 µM) for 24-48 hours.

-

Staining: Fix, permeabilize, and stain the cells with a cocktail of six fluorescent dyes that label eight distinct cellular organelles and compartments.

-

Imaging: Acquire images across multiple channels using a high-content imaging system.

-

Feature Extraction: Use image analysis software (e.g., CellProfiler) to segment cells and extract ~1,000 morphological features per cell.

-

Data Analysis: Compare the morphological profile of CPTFA-treated cells to a reference library of compounds with known mechanisms of action. A similar profile suggests a similar mechanism.

Tier 2: Target Class Interrogation

Based on the structural features of CPTFA, we can hypothesize its potential interaction with major druggable target families. This tier involves screening against diverse panels of G-protein coupled receptors (GPCRs), ion channels, and kinases.[11][12][13]

GPCR Screening

Causality: GPCRs are the largest family of cell surface receptors and are modulated by a vast number of small molecules, many containing amine functionalities.[14][15] A calcium flux assay is a robust primary screen for GPCRs that signal through the Gαq pathway, while a β-arrestin recruitment assay can detect activation of most GPCRs regardless of their G-protein coupling preference.[16][17]

Protocol: FLIPR Calcium Flux Assay (for Gαq-coupled GPCRs)

-

Cell Plating: Plate cells expressing the target GPCR (e.g., CHO-K1 or HEK293 stable cell lines) in 384-well black-walled, clear-bottom plates and grow overnight.

-

Dye Loading: Aspirate the growth medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a plate containing CPTFA at the desired screening concentration (e.g., 10 µM).

-

Assay Execution: Place both the cell plate and compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Data Acquisition: The instrument will establish a baseline fluorescence reading, then add the compound to the cells and immediately begin recording fluorescence changes over time (typically 2-3 minutes).

-

Analysis: An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity at the GPCR. Data is typically expressed as Relative Fluorescence Units (RFU).

Ion Channel Screening

Causality: Ion channels are critical drug targets, particularly in neuroscience and cardiology.[18][19] The lipophilic, aromatic nature of CPTFA makes it a candidate for interacting with transmembrane channel proteins. A fluorescence-based membrane potential assay is a high-throughput method to detect compounds that open or block ion channels, causing depolarization or hyperpolarization.[11][20]

Protocol: Fluorescence-Based Membrane Potential Assay

-

Cell Culture: Plate cells expressing the ion channel of interest in 384-well black-walled, clear-bottom plates.

-

Dye Loading: Load cells with a voltage-sensitive fluorescent dye (e.g., a FRET-based dye pair).

-

Screening: Add CPTFA at a concentration of 10 µM.

-

Stimulation & Reading: Add a known channel activator (for antagonist mode) or buffer (for agonist mode). Immediately read the plate on a fluorescence plate reader.

-

Analysis: A change in the fluorescent signal (or ratio for FRET dyes) compared to the vehicle control indicates that CPTFA has modulated the channel's activity.

Kinase Screening

Causality: Kinase inhibitors are a cornerstone of modern pharmacology, especially in oncology.[13][] While CPTFA does not have a classic "kinase hinge-binder" motif, broad screening is necessary to identify potential allosteric or atypical interactions. The ADP-Glo™ assay is a universal, luminescence-based method that measures the activity of any ADP-generating enzyme, making it ideal for screening large kinase panels.[22]

Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction including the kinase, its specific substrate, ATP, and CPTFA (10 µM). Include "no kinase" and "vehicle" controls. Incubate at room temperature for 1 hour.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

-

Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: A lower luminescent signal in the presence of CPTFA indicates inhibition of the kinase. Data is typically expressed as percent inhibition relative to the vehicle control.

Data Presentation: Hypothetical Kinase Panel Data

| Kinase Target | CPTFA % Inhibition @ 10 µM |

| EGFR | 5.2 |

| SRC | 8.1 |

| PI3Kα | 65.7 |

| AKT1 | 12.3 |

| CDK2 | 3.4 |

This table clearly highlights a potential "hit" on PI3Kα, warranting further investigation.

Tier 3: Hit Validation and Mechanism of Action (MoA)

Hit Confirmation and Orthogonal Assays

Causality: It is critical to confirm hits using a different assay technology (an orthogonal assay) to rule out artifacts or technology-specific interference (e.g., a compound that is autofluorescent interfering with a fluorescence-based assay).[6] For a kinase hit from the ADP-Glo™ assay, an orthogonal assay could involve directly measuring substrate phosphorylation via an antibody-based method.

Dose-Response Analysis

For confirmed hits, a full 10-point dose-response curve must be generated to determine the compound's potency (EC₅₀ for agonists, IC₅₀ for inhibitors). This is a fundamental piece of data for any structure-activity relationship (SAR) studies.

Target Deconvolution

Causality: If a strong hit emerges from a phenotypic screen without a clear target, methods are needed to identify the molecular binding partner.[23][24][25] Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method for target identification.[23][26] It operates on the principle that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it more resistant to degradation by proteases.[26]

Protocol: DARTS Workflow (Conceptual)

-

Lysate Preparation: Prepare a total protein lysate from the cells used in the phenotypic screen.

-

Compound Incubation: Incubate aliquots of the lysate with either CPTFA or a vehicle control.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a set time.

-

Analysis: Stop the digestion and analyze the protein samples by SDS-PAGE. A protein band that is present or more intense in the CPTFA-treated lane compared to the vehicle lane is a candidate target, as it was protected from digestion.

-

Identification: The protected protein band can be excised and identified using mass spectrometry.

Conclusion

This technical guide presents a logical, efficient, and scientifically rigorous framework for the initial biological characterization of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine. By employing a tiered cascade that begins with broad, foundational profiling and progresses to specific, hypothesis-driven assays, researchers can build a comprehensive understanding of the compound's activity. This structured approach, which incorporates self-validating steps like orthogonal assays and detailed protocols with embedded controls, ensures data integrity and provides a clear path forward for any identified "hits" into a lead optimization program.

References

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular Diversity. Available at: [Link]

-

Sygnature Discovery. (n.d.). Ion Channel Screening. Available at: [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

-

ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

-

ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. Available at: [Link]

-

Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. Available at: [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Available at: [Link]

-

Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

-

Sygnature Discovery. (n.d.). Phenotypic Screening. Available at: [Link]

-

Schreiber, S. L., et al. (2015). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell Chemical Biology. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Metrion Biosciences. (n.d.). Specialist Ion Channel Screening for Lead Optimization. Available at: [Link]

-

Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Available at: [Link]

-

Zhou, J., & Chen, Y. Z. (2016). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

-

Urizar, E., et al. (2011). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology. Available at: [Link]

-

Harris, J. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Available at: [Link]

-

Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Available at: [Link]

-

Labinsights. (n.d.). The Important Role of in Vitro Screening Related Services. Available at: [Link]

-

ResearchGate. (2015). In vitro Screening Systems. Available at: [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available at: [Link]

-

Sygnature Discovery. (n.d.). Screening Cascade Development Services. Available at: [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

-

NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Available at: [Link]

-

Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Available at: [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

-

ResearchGate. (2025). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. Available at: [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine. Available at: [Link]

-

Chem-Impex. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. revvity.com [revvity.com]

- 3. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]

- 4. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 5. international-biopharma.com [international-biopharma.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. opentrons.com [opentrons.com]